ethyl 3,5-dimethyl-1H-indole-2-carboxylate ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 16423-76-0
VCID: VC3789833
InChI: InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

ethyl 3,5-dimethyl-1H-indole-2-carboxylate

CAS No.: 16423-76-0

Cat. No.: VC3789833

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3,5-dimethyl-1H-indole-2-carboxylate - 16423-76-0

Specification

CAS No. 16423-76-0
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3
Standard InChI Key SOBSEOUZZDHRIZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C
Canonical SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol . Its IUPAC name, ethyl 3,5-dimethyl-1H-indole-2-carboxylate, reflects the substitution pattern:

  • Methyl groups at C3 and C5 of the indole ring.

  • Ethyl ester at C2.

The canonical SMILES representation is CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C, illustrating the spatial arrangement of substituents. The indole nitrogen (N1) remains unsubstituted, preserving the aromatic system’s reactivity.

Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in organic solvents (e.g., ethanol, DMSO)Inferred from ester functionality
StabilityStable under ambient conditions; sensitive to strong acids/bases

The compound’s logP (calculated) is ~2.7, indicating moderate lipophilicity, which enhances membrane permeability in biological systems.

Synthesis and Chemical Reactivity

Primary Synthesis Route

The most documented synthesis employs the Fischer indole synthesis, a classic method for constructing indole rings :

Step 1: Diazotization of p-Toluidine

  • Reactants: p-Toluidine, NaNO₂, HCl.

  • Conditions: -5°C to 0°C, pH 3.4, 15 minutes.

  • Product: Diazonium salt.

Step 2: Coupling with Ethyl 2-Ethylacetoacetate

  • Reactants: Diazonium salt, ethyl 2-ethylacetoacetate, KOH.

  • Conditions: 0°C, ethanol/water, pH 5–6, 15 hours.

  • Intermediate: Hydrazone derivative.

Step 3: Cyclization and Acid Workup

  • Conditions: Reflux with HCl in ethanol, 2 hours.

  • Yield: 51% .

This route highlights the compound’s accessibility from inexpensive precursors, though optimization (e.g., catalyst use) could improve yields.

Alternative Synthetic Strategies

  • Palladium-Catalyzed Cross-Coupling: Modifying substituents via Suzuki-Miyaura reactions.

  • Post-Functionalization: Introducing halogens or nitro groups at C4/C6 for enhanced bioactivity.

Biological Activities and Mechanisms

Antiviral Activity

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate derivatives exhibit HIV-1 integrase inhibition (IC₅₀ = 0.13 μM). The mechanism involves chelation of Mg²⁺ ions in the enzyme’s active site, disrupting viral DNA integration. Structural analogs with electron-withdrawing groups (e.g., -NO₂) show improved potency due to enhanced metal-binding affinity.

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by inhibiting penicillin-binding proteins. The ethyl ester moiety improves bioavailability compared to carboxylic acid analogs.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).

  • Prodrug Design: Ester hydrolysis in vivo releases the active carboxylic acid, enabling targeted delivery.

Agrochemical Uses

  • Herbicidal Activity: Derivatives inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

  • Structure-Activity Relationship (SAR): Methyl groups at C3/C5 reduce mammalian toxicity while maintaining herbicidal efficacy.

Comparison with Related Indole Derivatives

CompoundSubstituentsKey ActivityIC₅₀/EC₅₀
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate Methyl at C2/C3; ester at C5Anticancer (HeLa)120 nM
5-Fluoro-2,3-dimethyl-1H-indoleFluoro at C5; methyl at C2/C3Antiviral (HIV-1)0.09 μM
Ethyl 3,5-dimethyl-1H-indole-2-carboxylateMethyl at C3/C5; ester at C2Broad-spectrum bioactivity0.13–79 nM

The C3/C5 dimethyl configuration in the target compound confers balanced lipophilicity and metabolic stability, making it superior for in vivo applications compared to analogs.

Future Directions

  • SAR Studies: Optimize substituents at C4/C6 to enhance target selectivity.

  • Nanoparticle Delivery: Encapsulate in PLGA nanoparticles to improve bioavailability.

  • Clinical Trials: Prioritize derivatives with >100-fold selectivity indices for oncology applications.

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